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Compound of Interest

Compound Name: Tuberculatin

Cat. No.: B1248229 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with tuberculin

skin tests (TST) and encountering potential cross-reactivity from Non-Tuberculous

Mycobacteria (NTM).

Troubleshooting Guides
Issue: Unexpected Positive Tuberculin Skin Test (TST)
Result
Possible Cause: False-positive reaction due to NTM infection.

Troubleshooting Steps:

Review Patient History:

Exposure to NTM: Inquire about environmental exposures, as NTM are commonly found

in soil and water.[1]

BCG Vaccination Status: A history of Bacillus Calmette-Guérin (BCG) vaccination can

cause false-positive TST results.[2]

Clinical Symptoms: Assess for symptoms of active tuberculosis (TB) disease. The

absence of symptoms might suggest a false positive.
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Analyze TST Induration Size:

Reactions caused by NTM are often smaller in diameter than those caused by M.

tuberculosis infection. However, there can be overlap.

A meta-analysis has shown that the prevalence of false-positive TST results due to NTM

cross-reactivity can range from 0.1% to 2.3% in different geographical regions.[3]

Consider Interferon-Gamma Release Assay (IGRA):

IGRAs are blood tests that are more specific for M. tuberculosis than the TST.[4]

IGRAs are less likely to be affected by prior BCG vaccination or infection with most NTM

species.[4] A negative IGRA result in a TST-positive individual, especially in the absence of

TB risk factors, strengthens the suspicion of a false-positive TST due to NTM.

Dual Skin Testing (if available):

The use of a second skin test with an NTM-specific antigen (sensitin), such as M. avium

sensitin, can help differentiate between NTM and M. tuberculosis sensitization.[5][6] A

larger reaction to the NTM sensitin compared to the tuberculin PPD suggests NTM

sensitization.[5]

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of a tuberculin skin test (TST) reaction?

A1: The TST is a classic example of a delayed-type hypersensitivity (DTH), or Type IV,

reaction.[7][8] When tuberculin Purified Protein Derivative (PPD) is injected intradermally in an

individual previously sensitized to mycobacterial antigens, a localized cell-mediated immune

response occurs. This response is primarily driven by T-lymphocytes and macrophages, which

infiltrate the injection site over 24 to 72 hours, leading to the characteristic induration

(hardening) and erythema (redness).[9][10]

Q2: How do Non-Tuberculous Mycobacteria (NTM) cause a false-positive TST result?

A2: NTM share some antigenic components with Mycobacterium tuberculosis, the causative

agent of tuberculosis. Due to this cross-reactivity, the immune system of an individual
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sensitized to NTM may recognize and react to the PPD antigens used in the TST, resulting in a

positive reaction even in the absence of a true M. tuberculosis infection.[2][3]

Q3: What is the typical size of a TST reaction caused by NTM compared to a true TB infection?

A3: While there is considerable overlap, TST reactions caused by NTM sensitization tend to be

smaller (often in the 5-14 mm range) than those resulting from a true M. tuberculosis infection

(often ≥15 mm).[11] However, the size of the induration alone is not a definitive differentiator.

Q4: Can an Interferon-Gamma Release Assay (IGRA) help differentiate between NTM and TB

infection?

A4: Yes, IGRAs are valuable tools for this purpose. These tests measure the T-cell release of

interferon-gamma in response to antigens that are highly specific to M. tuberculosis and are

absent in most NTM species and the BCG vaccine.[4] Therefore, a positive TST and a negative

IGRA result in a BCG-unvaccinated individual may suggest NTM sensitization.[1] However,

some NTM species, such as M. kansasii, M. marinum, and M. szulgai, can occasionally cause

false-positive IGRA results.[12]

Q5: What should be done if discordant results (e.g., TST positive, IGRA negative) are

obtained?

A5: Discordant results should be interpreted in the context of the patient's individual risk factors

for TB, clinical presentation, and history of BCG vaccination.[1][13] In a low-risk individual with

a history of BCG vaccination, a TST+/IGRA- result is more likely to be a false positive.[1] In a

high-risk individual, further clinical evaluation and possibly repeat testing may be warranted.

Data Presentation
Table 1: TST Induration Sizes and Their Interpretation in the Context of NTM vs. TB Infection
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Induration Size
Possible Interpretation in
Immunocompetent Individuals

< 5 mm Generally considered negative for TB infection.

5-9 mm

Can be considered positive in individuals with

high risk for TB. May also be due to NTM

sensitization or BCG vaccination.[14]

10-14 mm

Considered positive for TB infection in many

populations. However, a significant proportion of

these reactions may be due to NTM.[5]

≥ 15 mm

Strongly indicative of M. tuberculosis infection.

Reactions of this size are less likely to be

caused by NTM or BCG vaccination.[11]

Table 2: Comparison of TST and IGRA in Differentiating NTM and TB Infection

Feature Tuberculin Skin Test (TST)
Interferon-Gamma Release
Assay (IGRA)

Principle
Delayed-type hypersensitivity

reaction to PPD

In-vitro measurement of IFN-γ

release by T-cells in response

to specific TB antigens

Specificity
Lower, subject to cross-

reactivity with NTM and BCG

Higher, antigens are largely

specific to M. tuberculosis

NTM Cross-Reactivity
Common with many NTM

species

Rare, but can occur with some

species (e.g., M. kansasii)[12]

BCG Cross-Reactivity Yes No

Number of Visits Two One

Subjectivity Reading can be subjective Objective, quantitative result

Experimental Protocols
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Protocol for Mantoux Tuberculin Skin Test (TST)
Materials:

Tuberculin Purified Protein Derivative (PPD) solution (e.g., Tubersol® 5 TU/0.1 mL)

Disposable tuberculin syringe (1 mL) with a 26- or 27-gauge, ¼ to ½ inch needle with a short

bevel

Alcohol swabs

Millimeter ruler

Procedure:

Patient Preparation: Seat the patient comfortably with their forearm exposed and resting on a

firm surface.[15]

Site Selection: Select a site on the inner surface of the forearm, about 4 inches below the

elbow. Avoid areas with rashes, swelling, or visible veins.[15][16]

Aseptic Technique: Clean the injection site with an alcohol swab and allow it to air dry

completely.[15]

Syringe Preparation: Draw up 0.1 mL of PPD solution into the tuberculin syringe.[16]

Intradermal Injection:

Stretch the skin taut.

Insert the needle, bevel up, at a 5-15° angle to the skin. The tip of the needle should be

visible just beneath the skin surface.[15]

Slowly inject the 0.1 mL of PPD. A pale, raised wheal 6-10 mm in diameter should form.

[15][16]

Post-Injection: Do not cover the site with a bandage.

Reading the Result:
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The test should be read 48 to 72 hours after administration.[17]

Measure the diameter of the induration (palpable, raised, hardened area) across the

forearm in millimeters. Do not measure the erythema (redness).[17]

Record the result in millimeters of induration (e.g., "0 mm", "12 mm").

Mandatory Visualization

Intradermal Space Cellular Response (48-72 hours)

Tuberculin PPD
(Antigen)

Antigen Presenting Cell
(e.g., Macrophage)

Phagocytosis & Antigen Presentation

Sensitized Th1 Cell

Activation
Recruited

Inflammatory Cells
(Monocytes, T-cells)

Chemokine & Cytokine Release
(IFN-γ, IL-2) Induration &

Erythema
Leads to

Click to download full resolution via product page

Caption: Simplified signaling pathway of the delayed-type hypersensitivity (DTH) reaction in a

Tuberculin Skin Test.
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Caption: Troubleshooting workflow for an unexpected positive Tuberculin Skin Test (TST)

result.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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